1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane
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Overview
Description
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a complex organic compound that features a diazepane ring, a tetrahydrofuran moiety, and a trifluoromethylbenzyl sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the Tetrahydrofuran Moiety: This step might involve the use of tetrahydrofuran derivatives under specific conditions to attach the moiety to the diazepane ring.
Attachment of the Trifluoromethylbenzyl Sulfonyl Group: This could be done using sulfonylation reactions with reagents like trifluoromethylbenzyl sulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This could involve the oxidation of the tetrahydrofuran ring or other functional groups.
Reduction: Reduction reactions might target the diazepane ring or sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems and potential therapeutic benefits.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydrofuran-3-yl)-4-((4-methylbenzyl)sulfonyl)-1,4-diazepane: Similar structure but without the trifluoromethyl group.
1-(Tetrahydrofuran-3-yl)-4-((4-chlorobenzyl)sulfonyl)-1,4-diazepane: Contains a chlorobenzyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane could confer unique properties such as increased lipophilicity, metabolic stability, and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)15-4-2-14(3-5-15)13-26(23,24)22-8-1-7-21(9-10-22)16-6-11-25-12-16/h2-5,16H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHWZRVWIVLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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